

# Comparative Analysis of 4-Chlorodehydromethyltestosterone and Metandienone on Androgen Receptor Activation

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## Compound of Interest

Compound Name: 4-Chlorodehydromethyltestosterone

Cat. No.: B159566

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **4-Chlorodehydromethyltestosterone** (also known as Oral Turinabol) and Metandienone (also known as Dianabol) concerning their interaction with the androgen receptor (AR). The information presented herein is collated from scientific literature to support research and drug development activities.

## Introduction

**4-Chlorodehydromethyltestosterone** and Metandienone are synthetic anabolic-androgenic steroids (AAS) derived from testosterone. Metandienone was first synthesized in the 1950s, and **4-Chlorodehydromethyltestosterone** was subsequently developed in the 1960s as a modified version of Metandienone, with a chlorine atom added at the C-4 position.<sup>[1][2]</sup> This structural modification was intended to reduce the androgenic effects and prevent aromatization to estrogen, a common side effect associated with Metandienone.<sup>[3]</sup> Both compounds exert their anabolic effects primarily through the activation of the androgen receptor, a ligand-activated nuclear transcription factor that plays a crucial role in muscle growth and development. This guide delves into a comparative analysis of their effects on androgen receptor activation, supported by available experimental data.

## Quantitative Data on Androgen Receptor Interaction

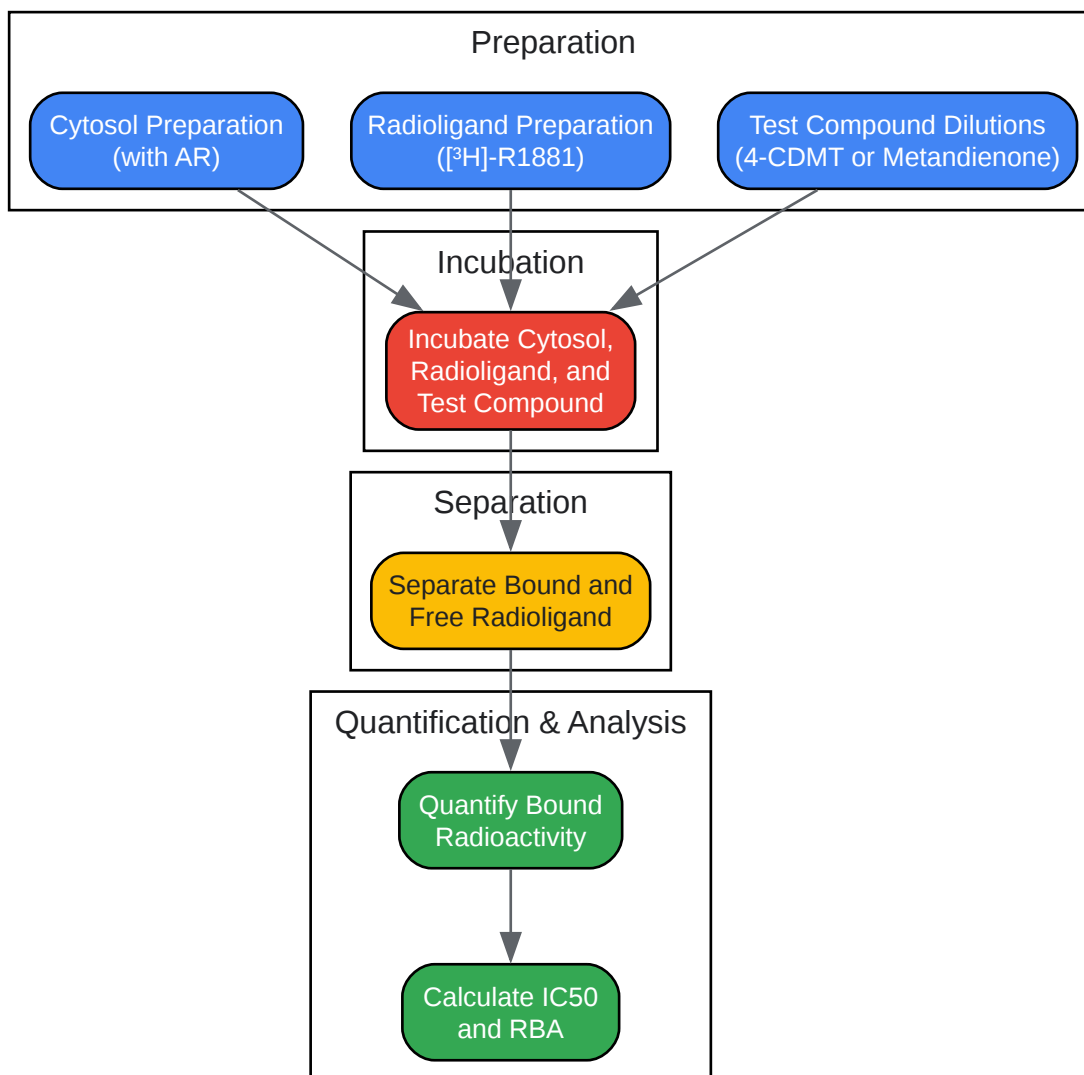
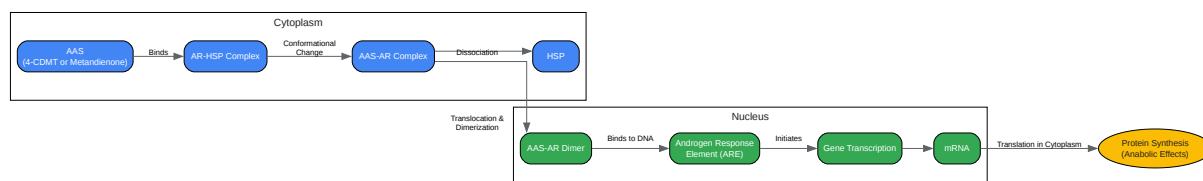
The following table summarizes the available quantitative data on the interaction of **4-Chlorodehydromethyltestosterone** and Metandienone with the androgen receptor. It is important to note that a direct head-to-head comparison of these compounds in a single study is not readily available in the peer-reviewed literature. Therefore, the data presented below is compiled from different sources and should be interpreted with caution, as experimental conditions can vary between studies.

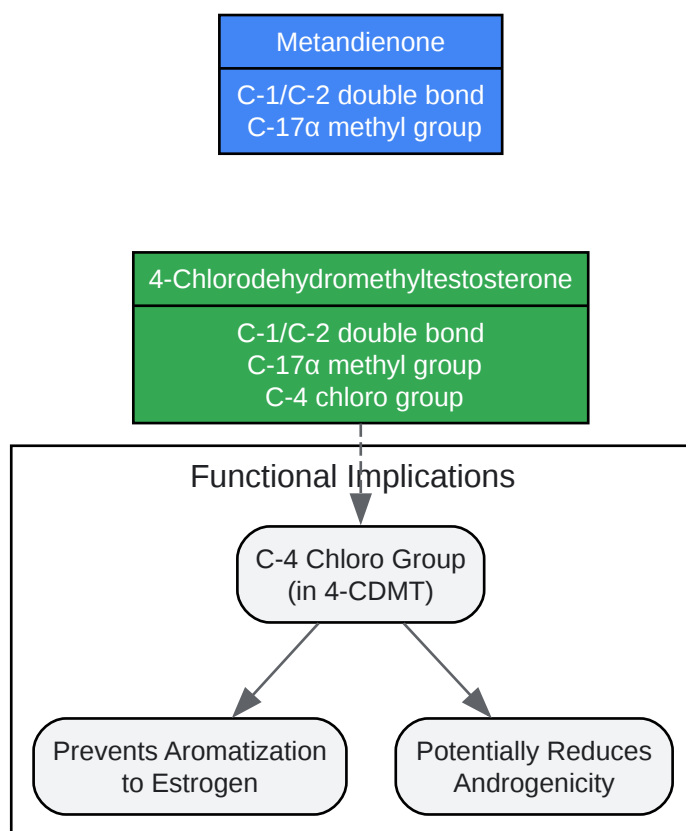
Parameter	4-Chlorodehydromethyltestosterone	Metandienone	Reference Compound	Source(s)
Relative Binding Affinity (RBA) for Androgen Receptor	Data not available in peer-reviewed literature	< 5% (relative to Methyltrienolone)	Methyltrienolone (R1881)	(Saartok et al., 1984)
Androgen Receptor Transactivation (EC50)	Data not available in peer-reviewed literature	Potent activator, but specific EC50 values are not consistently reported.	Dihydrotestosterone (DHT)	(Berendonk & Franke, 1997)

Disclaimer: The quantitative data for **4-Chlorodehydromethyltestosterone**'s direct interaction with the androgen receptor (both binding affinity and transactivation) is notably scarce in publicly accessible scientific literature. Metandienone is consistently reported to have a low binding affinity for the androgen receptor.[4][5] Despite this low affinity, it is recognized as a potent activator of the androgen receptor, suggesting that other factors beyond simple binding affinity may contribute to its anabolic effects.[4]

## Androgen Receptor Signaling Pathway

The binding of an androgen, such as **4-Chlorodehydromethyltestosterone** or Metandienone, to the androgen receptor in the cytoplasm initiates a cascade of events leading to changes in gene expression and subsequent physiological effects.





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